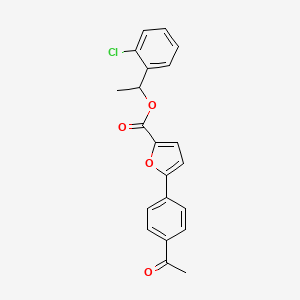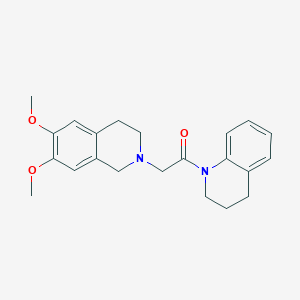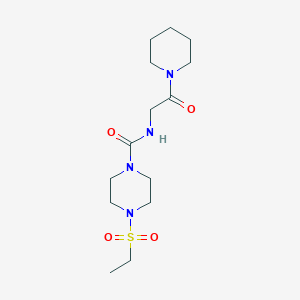
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate, also known as ACEFURATE, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the furanocarboxylic acid ester family and is known for its unique chemical properties.
Wirkmechanismus
The exact mechanism of action of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate is not yet fully understood. However, it is believed to work by modulating various biochemical pathways in the body, including the regulation of oxidative stress, inflammation, and cell signaling pathways.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which may help protect against oxidative stress and prevent cellular damage. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate is that it is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, it has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biochemical pathways and disease processes. However, one limitation of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate and to identify its potential applications in the treatment of other diseases, such as cancer. Finally, more research is needed to explore the potential advantages and limitations of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate in laboratory experiments, and to identify new methods for synthesizing and working with this compound.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate involves the reaction between 2-chloroethylphenyl ether and 4-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with furan-2-carboxylic acid and a base to form the final compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, it has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO4/c1-13(23)15-7-9-16(10-8-15)19-11-12-20(26-19)21(24)25-14(2)17-5-3-4-6-18(17)22/h3-12,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDEGMAROPJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)OC(=O)C2=CC=C(O2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)


![3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7543168.png)

![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]morpholine-2,4-dicarboxamide](/img/structure/B7543177.png)
![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)
![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)
![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7543246.png)

